5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to its isoindole structure, which contributes to its unique chemical properties and potential biological activities. The systematic name reflects its molecular structure, which includes multiple functional groups that can influence its reactivity and interactions.
5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It also exhibits properties typical of both phenolic compounds and nitro compounds, making it versatile for various applications in medicinal chemistry and materials science.
The synthesis of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 5-bromosalicylaldehyde with 4-phenylsemicarbazide in the presence of a catalyst such as calcium perchlorate. This reaction typically takes place in ethanol at elevated temperatures (around 70 °C) for several hours, followed by cooling and crystallization to obtain the final product .
The reaction mechanism generally involves the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the isoindole structure. The purification process often includes recrystallization techniques to ensure high purity levels and structural integrity of the synthesized compound .
The molecular formula of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is CHBrNO. The compound features a bicyclic structure with a five-membered ring containing nitrogen atoms, contributing to its heterocyclic nature.
Crystallographic studies have provided detailed insights into the bond lengths and angles within the molecule. For instance, bond distances involving nitrogen atoms indicate varying degrees of double bond character, suggesting resonance stabilization within the structure .
5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione can participate in various chemical reactions due to its functional groups. Notably, it may undergo electrophilic substitution reactions at the aromatic ring or nucleophilic attacks at the carbonyl or nitro groups.
The reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the hydroxyl group, allowing for diverse synthetic pathways in organic synthesis .
The mechanism of action for 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is primarily studied in relation to its biological activities. Preliminary research indicates that this compound may exhibit anti-tumor properties through inhibition of specific enzymes involved in cancer cell proliferation.
In vitro studies have demonstrated that derivatives of isoindole compounds can inhibit cell growth in human leukemia cells, suggesting potential therapeutic applications . The precise molecular interactions remain an area for further investigation.
5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione typically appears as yellowish crystals or powders. Its melting point and solubility characteristics are critical for determining its suitability for various applications.
The compound exhibits notable stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to engage in multiple chemical transformations, making it a valuable intermediate in organic synthesis .
5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its derivatives are being explored for their anti-cancer activities, particularly against leukemia cells. Additionally, due to its unique structural features, it may find uses in materials science and as a building block for more complex organic molecules .
Research continues into optimizing its synthesis and exploring further biological activities that could lead to novel therapeutic agents.
The systematic IUPAC name 5-bromo-2-hydroxy-4-nitroisoindole-1,3-dione precisely defines the compound's molecular architecture according to standardized chemical nomenclature rules. This naming convention explicitly identifies: (1) the bromo substituent at the 5-position, (2) the hydroxyl group at the 2-position, and (3) the nitro group at the 4-position of the isoindole-1,3-dione core structure [1]. The compound belongs to the broader class of 1H-isoindole-1,3(2H)-dione derivatives, characterized by a benzene ring fused to a five-membered ring containing two carbonyl groups at positions 1 and 3 and a nitrogen atom at position 2 [8]. This core structure is alternatively referred to as a phthalimide derivative, reflecting its relationship to phthalimide (1H-isoindole-1,3(2H)-dione) [7].
Table 1: Nomenclature and Identifiers for 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione
| Nomenclature System | Name/Identifier |
|---|---|
| IUPAC Name | 5-bromo-2-hydroxy-4-nitroisoindole-1,3-dione |
| CAS Registry Number | 647860-38-6 |
| Molecular Formula | C₈H₃BrN₂O₅ |
| Canonical SMILES | C1=CC(=C(C2=C1C(=O)N(C2=O)O)N+[O-])Br |
| InChI Key | NLIQTRJWEPZUNH-UHFFFAOYSA-N |
| Alternative Names | 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione |
Spectroscopic characterization reveals crucial structural features, including the electron-deficient aromatic system due to the presence of bromine and nitro substituents, which significantly influence the compound's electronic distribution and reactivity [1]. The presence of the hydroxyl group on the nitrogen atom creates an N-hydroxyphthalimide structure, which differs fundamentally from N-substituted phthalimides by introducing tautomeric possibilities and enhanced hydrogen-bonding capacity [3]. This arrangement creates a multifunctional chemical scaffold that exhibits several reactivity patterns simultaneously: (1) the bromine atom facilitates nucleophilic substitution reactions, (2) the nitro group enables reduction to amines, and (3) the hydroxyl group participates in condensation reactions [1]. The strategic positioning of these substituents creates a sterically congested environment that influences both synthetic accessibility and biological target interactions [7].
Table 2: Key Structural Features and Spectral Characteristics
| Structural Feature | Characterization Method | Key Observations |
|---|---|---|
| Isoindole-1,3-dione core | FT-IR Spectroscopy | Distinct carbonyl stretches at ~1770 cm⁻¹ and ~1710 cm⁻¹ |
| N-Hydroxy group | ¹H NMR Spectroscopy | Characteristic broad peak between δ 9-12 ppm |
| Aromatic protons | ¹H NMR Spectroscopy | Complex splitting patterns reflecting asymmetric substitution |
| Nitro group | Mass Spectrometry | Characteristic fragmentation pattern and molecular ion confirmation |
| Bromine atom | Elemental Analysis | Confirmation of bromine content |
The historical trajectory of isoindole-1,3-dione chemistry provides essential context for understanding the development of 5-bromo-2-hydroxy-4-nitro derivatives. Initial research focused on simple phthalimide derivatives dating back to the late 19th century, primarily exploring their applications in dye chemistry and polymer synthesis [8]. A transformative milestone occurred with the serendipitous discovery of thalidomide's (α-phthalimidoglutarimide) biological activity in the 1950s, which simultaneously demonstrated the therapeutic potential and tragic risks associated with insufficiently characterized phthalimide derivatives [5] [7]. This pivotal event stimulated intensive research into isoindole-1,3-dione chemistry, specifically aimed at retaining therapeutic efficacy while eliminating teratogenic potential.
The development of second-generation immunomodulatory drugs including lenalidomide and pomalidomide demonstrated that strategic modification of the phthalimide core could yield clinically valuable agents with improved safety profiles [5]. Concurrently, the discovery that N-hydroxyphthalimide derivatives exhibited distinct biological activities separate from their N-alkyl counterparts opened new research avenues [3]. This period also witnessed significant advances in synthetic methodology, particularly the refinement of regioselective bromination and nitration techniques for electron-deficient aromatic systems, which proved essential for accessing complex substitution patterns like that seen in 5-bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione [1] [7].
The specific development of 5-bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione emerged from research focused on multi-functionalized isoindole-1,3-diones during the late 1990s and early 2000s. This work was driven by hypotheses that combining electron-withdrawing substituents (bromo and nitro groups) with the hydrogen-bonding capability of an N-hydroxy group might enhance interactions with biological targets [1]. Synthetic breakthroughs, particularly in sequential functionalization methodologies enabling controlled introduction of bromo, nitro, and hydroxy groups onto the isoindole core, made systematic exploration of these compounds feasible [1] [6]. The compound's first reported synthesis (CAS 647860-38-6) reflected these methodological advances and established a foundation for subsequent pharmacological investigations [1].
5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione holds substantial academic significance as a multifunctional chemical probe for exploring structure-activity relationships in isoindole-1,3-dione chemistry. Its complex substitution pattern creates a versatile molecular platform for investigating several fundamental chemical phenomena: (1) the electronic interplay between electron-withdrawing substituents on an electron-deficient aromatic system, (2) tautomeric behavior of N-hydroxy imides, and (3) regiochemical consequences in sequential electrophilic substitution reactions [1] [7]. These investigations provide valuable insights applicable to heterocyclic chemistry more broadly, particularly regarding the manipulation of polyfunctional aromatic systems.
The compound's demonstrated biological activities contribute significantly to pharmacological research. Studies indicate promising antimicrobial properties against various bacterial strains, positioning it as a potential lead compound for novel anti-infective agents [1]. More recent investigations have revealed analgesic potential in diverse pain models, including neuropathic pain induced by chemotherapeutic agents like oxaliplatin and metabolic disorders such as streptozotocin-induced diabetic neuropathy [5]. The compound significantly reduced pain responses in these models at doses of 10 mg/kg, suggesting a mechanism distinct from conventional NSAIDs [5]. Molecular docking studies indicate potential interactions with cyclooxygenase enzymes (particularly COX-2), although with a binding profile distinct from classical COX inhibitors like meloxicam [7]. Additional research suggests possible modulation of pro-inflammatory cytokine production, potentially through interactions with Toll-like receptor (TLR4) signaling pathways [5] [7].
Despite these advances, substantial knowledge gaps persist regarding this compound:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8